molecular formula C11H21F3OS B12580914 9-(2,2,2-Trifluoroethoxy)nonane-1-thiol CAS No. 597580-17-1

9-(2,2,2-Trifluoroethoxy)nonane-1-thiol

Cat. No.: B12580914
CAS No.: 597580-17-1
M. Wt: 258.35 g/mol
InChI Key: JPLGBYWYNRYDCF-UHFFFAOYSA-N
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Description

9-(2,2,2-Trifluoroethoxy)nonane-1-thiol is an organic compound with the molecular formula C11H21F3OS It is characterized by the presence of a trifluoroethoxy group attached to a nonane chain, which ends with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol typically involves the reaction of 9-bromo-nonane with 2,2,2-trifluoroethanol in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2,2,2-Trifluoroethoxy)nonane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding nonane derivative.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Nonane derivatives.

    Substitution: Various substituted nonane derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2,2,2-Trifluoroethoxy)nonane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality.

    9-Bromo-nonane: A precursor in the synthesis of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol.

    Nonane-1-thiol: Lacks the trifluoroethoxy group but shares the thiol functionality.

Uniqueness

This compound is unique due to the combination of the trifluoroethoxy group and the thiol group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

597580-17-1

Molecular Formula

C11H21F3OS

Molecular Weight

258.35 g/mol

IUPAC Name

9-(2,2,2-trifluoroethoxy)nonane-1-thiol

InChI

InChI=1S/C11H21F3OS/c12-11(13,14)10-15-8-6-4-2-1-3-5-7-9-16/h16H,1-10H2

InChI Key

JPLGBYWYNRYDCF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCOCC(F)(F)F)CCCCS

Origin of Product

United States

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